N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and carboxamide groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with a methoxy group at the 5-position.
N-[2-(4-hydroxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-5-carboxamide: Lacks the methyl group at the 1-position.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and carboxamide groups provides a distinct profile that can be exploited for various applications.
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-11-8-15-14-16(6-7-18(15)23)21(25)22-10-13-24-12-9-17-19(24)4-3-5-20(17)26-2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25) |
InChI Key |
BLCFQVYTHXDPDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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